molecular formula C21H16N2O2S B2727383 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 403845-41-0

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2727383
CAS No.: 403845-41-0
M. Wt: 360.43
InChI Key: FQNGWYZYKHMQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound that features a thiazole ring, a naphthalene moiety, and a benzamide group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Suzuki coupling reaction, where a naphthylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Formation of the Benzamide Group: The final step involves the acylation of the thiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a benzamide group.

    N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring, naphthalene moiety, and benzamide group provides a distinct set of properties that can be exploited for various applications.

Properties

IUPAC Name

2-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGWYZYKHMQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.